7-Bromoquinoxalin-2-amine

Catalog No.
S689890
CAS No.
212327-11-2
M.F
C8H6BrN3
M. Wt
224.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromoquinoxalin-2-amine

CAS Number

212327-11-2

Product Name

7-Bromoquinoxalin-2-amine

IUPAC Name

7-bromoquinoxalin-2-amine

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

InChI

InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12)

InChI Key

RDAQMZGUSCZFFW-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N=C2C=C1Br)N

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)N

Biomedicine

Application Summary: 7-Bromoquinoxalin-2-amine is utilized as an intermediate in the synthesis of Erdafitinib, a drug approved for the treatment of urothelial carcinoma .

Methods of Application: The compound is synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, with triethylene diamine (DABCO) as a catalyst .

Results: This method has successfully produced the compound, which is crucial for Erdafitinib synthesis, contributing to advancements in cancer treatment .

Agriculture

Application Summary: Quinoxaline derivatives, including 7-Bromoquinoxalin-2-amine, are noted for their role as pesticides, functioning as herbicides and insecticides .

Methods of Application: These compounds are applied in agricultural settings to protect crops from various pests and diseases, enhancing yield and quality.

Results: The use of such pesticides has been instrumental in sustaining agricultural productivity and managing pest populations effectively.

Chemical Industry

Application Summary: In the chemical industry, 7-Bromoquinoxalin-2-amine serves as a building block for various quinoxaline derivatives used in different applications .

Methods of Application: The compound is involved in various chemical reactions and synthesis processes, forming part of larger molecular structures.

Results: Its use has led to the development of new materials and chemicals that serve diverse industrial purposes.

Solar Cells

Application Summary: Quinoxaline derivatives are applied in the development of high-efficiency solar cells, particularly in the field of perovskite solar cells .

Methods of Application: These compounds are used to improve the photophysical properties of solar cells, enhancing their performance and stability.

Results: Research indicates that such modifications can lead to significant increases in power conversion efficiency and operational lifetime of solar cells .

Light-Emitting Diodes (LEDs)

Application Summary: 7-Bromoquinoxalin-2-amine is used in the manufacturing of perovskite-based LEDs, improving their performance and efficiency .

Methods of Application: The compound acts as an additive or surface ligand, enhancing the optoelectronic properties of the LEDs.

Results: Studies show that amine modifications can lead to remarkable performance enhancements, establishing a strong structure-property-performance relationship .

Pesticides

Application Summary: As part of quinoxaline derivatives, 7-Bromoquinoxalin-2-amine contributes to the effectiveness of pesticides used in controlling agricultural pests .

Methods of Application: These derivatives are formulated into pesticides and applied to crops to prevent damage from insects and other pests.

Results: The application of such pesticides has been crucial in protecting crops and ensuring food security.

Anticancer Research

Application Summary: 7-Bromoquinoxalin-2-amine is investigated for its potential anticancer properties, particularly in the synthesis of compounds with anti-proliferative effects .

Methods of Application: The compound is used to create molecules that may inhibit cancer cell growth through various mechanisms, including interference with cell signaling pathways.

Results: Promising results have been obtained in preclinical studies, showing the potential of quinoxaline derivatives in cancer therapy .

Antioxidant Development

Application Summary: This compound is also studied for its antioxidant activity, which is crucial in protecting cells from oxidative stress .

Methods of Application: 7-Bromoquinoxalin-2-amine derivatives are synthesized and tested for their ability to scavenge free radicals and protect biological systems from oxidative damage.

Results: The derivatives have shown satisfactory antioxidant effects, suggesting their use in preventing or treating diseases caused by oxidative stress .

Antimicrobial Agents

Application Summary: The antimicrobial properties of 7-Bromoquinoxalin-2-amine are explored for developing new antibacterial and antiviral agents .

Methods of Application: Derivatives of this compound are tested against various bacterial and viral strains to assess their efficacy in inhibiting microbial growth.

Results: Some derivatives have demonstrated significant anti-hepatitis C virus activity and are being considered for further development as therapeutic agents .

Treatment of Neurological Disorders

Application Summary: Research into the treatment of neurological conditions like depression and glaucoma has included the use of quinoxaline derivatives .

Methods of Application: Compounds synthesized from 7-Bromoquinoxalin-2-amine are evaluated for their effects on neural pathways and receptors.

Results: These studies have shown that certain derivatives can have positive effects on neurological health, offering potential new avenues for treatment .

Phosphorescent Materials

Application Summary: In the field of materials science, 7-Bromoquinoxalin-2-amine is used to develop high-efficiency phosphorescent materials .

Methods of Application: The compound is incorporated into materials that exhibit phosphorescence, potentially for use in display technologies or lighting.

Results: The resulting materials have enhanced phosphorescent properties, which could lead to more energy-efficient lighting solutions .

Agricultural Chemicals

Application Summary: As a versatile chemical, 7-Bromoquinoxalin-2-amine is also used in the synthesis of agricultural chemicals like herbicides and insecticides .

Methods of Application: It is formulated into products that control weeds and pests, thereby improving crop yield and quality.

Results: These agricultural chemicals have been effective in managing pest populations and enhancing food security through increased agricultural productivity .

7-Bromoquinoxalin-2-amine is an organic compound with the molecular formula C₈H₆BrN₃. It features a bromine atom at the 7-position of the quinoxaline ring and an amino group at the 2-position. This compound is part of a larger class of quinoxalines, which are bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound's structure contributes to its unique properties, making it an interesting subject for research in various fields.

The chemical reactivity of 7-Bromoquinoxalin-2-amine primarily involves nucleophilic substitution reactions, particularly due to the presence of the bromine atom. These reactions can lead to the formation of various derivatives by substituting the bromine with different nucleophiles. For instance, reactions with amines can yield substituted quinoxalines, while reactions with other nucleophiles can produce a variety of functionalized products. Additionally, 7-Bromoquinoxalin-2-amine can undergo coupling reactions, such as those facilitated by palladium catalysts, to form C–N bonds, which are critical in synthesizing complex organic molecules .

7-Bromoquinoxalin-2-amine exhibits notable biological activities, particularly in the realm of medicinal chemistry. Research indicates that it possesses antimicrobial properties and may inhibit certain cancer cell lines. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways. Studies have shown that derivatives of this compound can act as potential therapeutic agents against various diseases, including cancer and bacterial infections .

Several synthesis methods for 7-Bromoquinoxalin-2-amine have been documented:

  • Bromination of Quinoxaline: Starting from quinoxaline, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the 7-position.
  • Amination Reactions: The introduction of the amino group can be achieved through nucleophilic substitution or direct amination methods involving amines and suitable activating agents.
  • Coupling Reactions: Utilizing palladium-catalyzed coupling reactions can facilitate the formation of 7-Bromoquinoxalin-2-amine from simpler precursors by forming C–N bonds.

The applications of 7-Bromoquinoxalin-2-amine span several fields:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases due to its biological activity.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.
  • Material Science: Its derivatives may be explored for use in developing new materials with specific electronic or photonic properties .

Interaction studies involving 7-Bromoquinoxalin-2-amine have focused on its binding affinities to various biological targets. These studies often employ techniques such as molecular docking and in vitro assays to evaluate how effectively the compound interacts with proteins or enzymes linked to specific diseases. The findings suggest that modifications to its structure can enhance or diminish its biological activity, making it a valuable candidate for further exploration in drug design .

Several compounds share structural similarities with 7-Bromoquinoxalin-2-amine, including:

Compound NameStructure FeaturesUnique Aspects
6-BromoquinoxalineBromine at position 6Different position of bromine affects reactivity
QuinoxalineBase structure without halogen substitutionLacks halogen, altering biological activity
7-Chloroquinoxalin-2-amineChlorine instead of bromineDifferent halogen may influence interaction profiles

These compounds illustrate how variations in halogen substitution and functional groups can significantly affect chemical reactivity and biological activity. The unique positioning of the bromine atom in 7-Bromoquinoxalin-2-amine contributes to its distinct properties compared to these similar compounds .

XLogP3

2.2

Wikipedia

7-Bromoquinoxalin-2-amine

Dates

Last modified: 08-15-2023

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